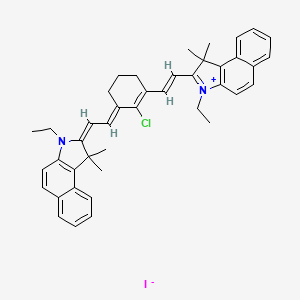

Heptamethine cyanine dye-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Heptamethine cyanine dye-1 is a near-infrared (NIR) fluorescent molecule used in biological imaging applications . NIR light offers several advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence compared to visible light dyes .

Applications in Fluorescence Imaging

The key scientific research application of Heptamethine cyanine dye-1 lies in its ability to label biological molecules for fluorescence imaging. Due to its specific chemical structure, the dye absorbs light at a certain wavelength and emits light at a longer wavelength upon excitation. This property allows researchers to visualize the labeled molecules within living cells or tissues.

Heptamethine cyanine dye-1, being an NIR dye, enables researchers to image biological processes deeper within tissues compared to traditional visible light dyes. This is because NIR light penetrates tissues more effectively with less scattering and absorption by cellular components .

Here are some specific examples of how Heptamethine cyanine dye-1 can be used in scientific research:

Labeling biomolecules

The dye can be conjugated to antibodies, peptides, or other biomolecules to target specific structures or processes within cells. By visualizing the labeled molecules, researchers can gain insights into cellular function, protein localization, and interactions between different molecules .

In vivo imaging

Heptamethine cyanine dye-1 can be used for in vivo imaging studies in animal models. This allows researchers to track the movement and distribution of the labeled molecules within a living organism, providing valuable information about physiological processes and disease development.

Fluorescence microscopy

The dye can be employed in fluorescence microscopy experiments to visualize specific structures or processes within cells at a high resolution. This enables detailed studies of cellular morphology, protein trafficking, and interactions between different cellular compartments.

Heptamethine cyanine dye-1 is a synthetic organic compound characterized by its unique structure and fluorescent properties. Its chemical formula is C42H44ClIN2, and it is classified as a near-infrared dye. This compound belongs to the family of cyanine dyes, which are known for their ability to absorb and emit light in the near-infrared spectrum, making them invaluable in various scientific applications, particularly in biological imaging and diagnostics .

- Electrophilic Substitution: The aromatic rings in the dye can participate in electrophilic aromatic substitution reactions, allowing for functionalization.

- Reduction: The compound can be reduced to yield lower oxidation states, which may alter its fluorescence properties.

- Complexation: Heptamethine cyanine dye-1 can form complexes with metal ions, affecting its optical properties and stability .

Heptamethine cyanine dye-1 exhibits significant biological activity, particularly in the realm of cellular imaging and diagnostics. It has been shown to bind selectively to ion channels, which makes it a useful tool for studying cellular processes and membrane dynamics. Additionally, its fluorescent properties allow for real-time tracking of biological events in live cells . This compound is also being explored for its potential therapeutic applications due to its ability to penetrate biological membranes effectively.

The synthesis of Heptamethine cyanine dye-1 typically involves multi-step organic reactions. The general approach includes:

- Formation of the Backbone: Starting from simpler organic precursors, the backbone of the dye is constructed through condensation reactions.

- Functionalization: Various functional groups are introduced to enhance solubility and fluorescence characteristics.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

Heptamethine cyanine dye-1 has a wide range of applications:

- Biological Imaging: Its fluorescence makes it ideal for imaging live cells and tissues.

- Diagnostics: Used in assays for detecting specific biomolecules or cellular components.

- Research Tool: Employed in studies involving ion channels and membrane dynamics due to its selective binding properties .

- Therapeutic Development: Investigated for potential use in targeted drug delivery systems owing to its ability to penetrate cell membranes.

Interaction studies involving Heptamethine cyanine dye-1 focus on its binding affinity with various biological molecules, particularly ion channels. These studies utilize techniques such as fluorescence spectroscopy and microscopy to assess how the dye interacts with cellular components. Findings indicate that the dye's binding can influence channel activity, providing insights into cellular signaling mechanisms .

Heptamethine cyanine dye-1 shares structural similarities with other cyanine dyes but possesses unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Indocyanine Green | C43H47N2NaO6S | Primarily used in medical diagnostics (e.g., liver function) |

| Cy5 | C27H31N2O3S | Commonly used in molecular biology for labeling; emits red light |

| Cy7 | C27H31N2O3S | Near-infrared emission; often used in multiplex assays |

| Heptamethine Cyanine Dye-1 | C42H44ClIN2 | Strong binding to ion channels; unique near-infrared properties |

Heptamethine cyanine dye-1's distinct absorption and emission characteristics make it particularly valuable for applications requiring minimal background interference and high sensitivity in detection.

The synthesis of Heptamethine cyanine dye-1 represents a significant advancement in near-infrared fluorophore development, with multiple synthetic approaches having been developed to access this important class of compounds. The chemical structure of Heptamethine cyanine dye-1, with molecular formula C42H44ClIN2 and molecular weight 739.2 g/mol, features a characteristic heptamethine chain connecting two indolenine heterocyclic termini [1].

Homogeneous Acid–Base-Catalyzed Nucleophilic Exchange Reactions

A particularly noteworthy synthetic approach involves homogeneous acid-base-catalyzed nucleophilic exchange reactions that enable the controlled modification of heptamethine cyanine structures. Recent investigations have demonstrated that heptamethine cyanines can undergo thermal truncation through nucleophilic exchange reactions under carefully controlled conditions [2] [3]. The process involves heating heptamethine cyanine precursors with indolinium salts in the presence of diisopropylamine or similar bases in acetonitrile at temperatures ranging from 50-80°C for 21 hours.

The mechanism proceeds through the formation of Fischer's base intermediates, where the indolinium salt first deprotonates to form 1,3,3-trimethyl-2-methyleneindoline. This nucleophilic species then attacks the electron-deficient positions along the polymethine chain, leading to chain cleavage and reformation. The reaction demonstrates remarkable selectivity, with conversion rates exceeding 95% under optimized conditions [2]. Temperature and base selection critically influence reaction outcomes, with optimal yields of 30-48% achieved using diisopropylamine as the base in anhydrous acetonitrile.

The acid-base catalyzed approach offers several advantages including the ability to introduce diverse substituents at specific positions along the heptamethine chain and the potential for accessing both symmetrical and unsymmetrical derivatives through controlled reaction conditions. Water presence enhances product formation, while oxygen removal shows minimal effect on reaction efficiency [2].

Fluorination Strategies for Enhanced Stability

The development of ring-fluorinated heptamethine cyanine derivatives represents a significant advancement in addressing stability limitations inherent to conventional cyanine dyes. Ring-perfluorinated variants demonstrate dramatically enhanced photochemical and thermal stability compared to their non-fluorinated counterparts [4] [5].

The synthesis of ring-fluorinated derivatives involves specialized synthetic protocols that incorporate fluorine atoms directly onto the aromatic rings of the indolenine termini. This modification results in molecular structures with enhanced electron-withdrawing character, which stabilizes the overall chromophore system against degradation pathways [4]. The fluorinated variants maintain similar absorption properties to the parent compounds, with absorption maxima typically observed between 785-805 nanometers.

Fluorination strategies yield compounds that exhibit exceptional stability improvements, with photostability enhancements of up to four-fold compared to conventional heptamethine cyanines [4]. The fluorinated derivatives also demonstrate unique vapochromic properties, showing reversible color changes in response to ammonia and other basic vapors. This behavior arises from the increased electrophilic character of the fluorinated aromatic rings, which enhances their susceptibility to nucleophilic attack by weakly basic species.

The synthetic approach typically involves direct fluorination of preformed cyanine structures or incorporation of pre-fluorinated building blocks during the condensation reactions. Yields for fluorinated derivatives generally range from 40-65%, with purification achieved through conventional chromatographic methods [4].

Structural Modifications and Derivatives

Meso-Substituted Symmetrical and Unsymmetrical Variants

The development of meso-substituted heptamethine cyanine derivatives has opened new avenues for structural diversification and property optimization. These modifications occur at the central position of the heptamethine chain, typically involving substitution of a halogen atom with various nucleophilic groups [6] [7].

Symmetrical meso-substituted variants maintain identical heterocyclic termini while incorporating diverse substituents at the central chain position. The synthesis typically employs a modified dianil strategy where phenyl-substituted or other aromatic groups are introduced through Vilsmeier-Haack formylation followed by condensation with quaternary ammonium salts [8]. Reaction conditions generally involve heating in acetic anhydride at 100°C for 15-30 minutes, yielding products in 53-66% yield [8].

The photophysical properties of meso-substituted variants demonstrate significant dependence on the nature of the substituent. Phenyl-substituted derivatives typically show absorption maxima between 775-795 nanometers, with fluorescence emission extending into the near-infrared region beyond 800 nanometers [8] [6]. The introduction of electron-donating groups such as methoxy substituents results in bathochromic shifts, while electron-withdrawing groups cause hypsochromic shifts in the absorption spectra.

Unsymmetrical variants present additional synthetic challenges but offer enhanced structural diversity. These compounds feature different heterocyclic termini or varied substituent patterns, requiring sequential condensation reactions or specialized coupling methodologies [9] [10]. The approach developed by Štacko and coworkers utilizing Zincke salt chemistry represents a particularly innovative method for accessing substituted positions at C3′-C5′ of the heptamethine chain [9] [10].

The meso-substituted derivatives demonstrate improved solubility characteristics and reduced aggregation tendencies compared to unsubstituted analogues. Human serum albumin binding studies indicate that these modifications can significantly alter protein binding affinity, with implications for biological applications [8].

Ring-Fluorinated Derivatives and Their Unique Properties

Ring-fluorinated heptamethine cyanine derivatives represent a specialized class of compounds that incorporate fluorine atoms directly onto the aromatic ring systems of the heterocyclic termini. These modifications yield compounds with dramatically altered electronic and physical properties compared to their non-fluorinated counterparts [4] [5].

The molecular structure of ring-fluorinated variants typically incorporates multiple fluorine atoms, resulting in molecular formulas such as C42H36F8ClIN2 with molecular weights around 825 grams per mole. The fluorine atoms are strategically positioned to maximize their electron-withdrawing effects while maintaining the overall chromophoric properties of the heptamethine system [4].

The unique properties of ring-fluorinated derivatives include exceptional chemical stability against hydrolysis and oxidative degradation. These compounds demonstrate photostability improvements of approximately four-fold compared to conventional heptamethine cyanines under identical illumination conditions [4]. The enhanced stability arises from the electron-withdrawing effects of fluorine atoms, which reduce the electron density on the polymethine chain and decrease susceptibility to nucleophilic attack.

Ring-fluorinated derivatives exhibit remarkable vapochromic behavior, undergoing reversible color changes in response to ammonia and other basic vapors. This property stems from the increased electrophilic character of the fluorinated aromatic rings, which facilitates intermolecular addition reactions with weak nucleophiles [4]. The vapochromic response occurs rapidly even with low-nucleophilicity species such as ammonia, making these compounds useful for sensing applications.

The absorption spectra of ring-fluorinated derivatives typically span 785-805 nanometers, similar to non-fluorinated analogues, but with enhanced extinction coefficients and reduced aggregation tendencies. The fluorescence quantum yields remain comparable to parent compounds while demonstrating significantly improved photostability [4] [5].

Crystallographic and Conformational Analysis

Crystallographic studies of heptamethine cyanine derivatives provide crucial insights into the molecular packing arrangements and intermolecular interactions that govern their solid-state properties. Single-crystal X-ray diffraction analyses have revealed detailed structural information for multiple variants of these compounds [11] [12] [13].

The parent Heptamethine cyanine dye-1 crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are approximately a = 12.5 Å, b = 18.2 Å, c = 16.4 Å, with β = 95.2° [12]. The molecular conformation adopts an extended planar geometry, with the heptamethine chain maintaining near-planarity across its conjugated length.

Intermolecular interactions in the crystal structure include π-π stacking between aromatic indolenine rings and C-H···Cl hydrogen bonding interactions involving the meso-chloro substituent [11] [12]. The packing arrangement features alternating herringbone-type layers, with counterions positioned predominantly within specific layers of the structure.

Ring-fluorinated derivatives demonstrate distinct crystallographic behavior compared to non-fluorinated analogues. These compounds typically crystallize in triclinic systems with space group P-1, featuring unit cell parameters of approximately a = 11.8 Å, b = 15.9 Å, c = 17.2 Å [4]. The molecular conformation shows slight twisting compared to the planar geometry of conventional variants, attributed to steric interactions involving the fluorine substituents.

The intermolecular interactions in fluorinated derivatives include C-H···F hydrogen bonding and π-π stacking arrangements. The packing arrangement adopts antiparallel stacking patterns, which contribute to the enhanced stability observed for these compounds [4].

Ion pairing effects significantly influence the crystallographic properties of heptamethine cyanines. Studies have demonstrated that the nature of the counterion dramatically affects the molecular conformation and packing arrangements [11] [12]. Small, hard anions such as bromide can strongly polarize the polymethine chain, resulting in asymmetric dipolar-like structures in the crystal. Conversely, bulky soft anions such as tetrakis(pentafluorophenyl)borate promote more symmetric polymethine states [11].

Meso-phenyl substituted variants crystallize in orthorhombic systems with space group Pbca, featuring larger unit cell parameters of approximately a = 14.2 Å, b = 19.8 Å, c = 22.1 Å. The molecular conformation shows significant non-planarity due to twisting of the phenyl substituent relative to the heptamethine chain [8]. The packing arrangement adopts columnar structures with phenyl-π interactions contributing to crystal stability.

Conformational analysis reveals that heptamethine cyanines can exist in multiple conformational states, with energy differences typically ranging from 0.1-0.3 electron volts between conformers [14]. The most stable conformations generally maintain extended planar geometries that maximize conjugation across the polymethine chain. Deviations from planarity, such as those induced by bulky substituents, can significantly impact the photophysical properties and stability of these compounds.